molecular formula C20H27NO B1220036 Butaminophen CAS No. 94876-25-2

Butaminophen

Cat. No. B1220036
CAS RN: 94876-25-2
M. Wt: 297.4 g/mol
InChI Key: KFQVMAWFWXYDFH-UHFFFAOYSA-N
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Description

The study and development of organic compounds with specific functional groups and molecular structures play a crucial role in various fields, including materials science, pharmacology, and environmental chemistry. Compounds such as buta-1,3-dienes and polyamides represent classes of organic compounds with interesting properties and applications.

Synthesis Analysis

Organic compounds like 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes are synthesized through systematic variations in the number and position of cyano groups, affecting their optical properties significantly (Tancini et al., 2012). Similarly, novel aromatic polyamides have been synthesized from specific diamines and dicarboxylic acids, demonstrating the versatility in synthesizing organic polymers with tailored properties (Gutch et al., 2003).

Molecular Structure Analysis

X-ray analysis and theoretical calculations provide insights into the molecular geometries of synthesized compounds, revealing how structural modifications influence molecular properties (Gholivand et al., 2009). The introduction of substituents and the planarity of molecules affect their optical and electronic properties significantly.

Chemical Reactions and Properties

The photochemistry of organophosphorus compounds, such as butamifos, illustrates the complexity of chemical reactions these molecules can undergo under specific conditions, leading to various degradation products (Katagi, 1993). Understanding these reactions is crucial for applications in environmental chemistry and photostability studies.

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and glass-transition temperatures of organic polymers are determined by their molecular structures and synthesis methods. Polyamides and polyimides exhibit a range of properties making them suitable for applications requiring high thermal stability and mechanical strength (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies on compounds like tert-butanesulfinamide reveal methodologies for asymmetric synthesis of amines, highlighting the importance of structural elements in determining chemical behavior (Ellman et al., 2002).

Scientific Research Applications

Liposomal Form of Butaminophen

Butaminophen's potential in the development of oral and ointment formulations is highlighted through its incorporation into liposomes. Bushmakina et al. (2009) determined the physicochemical conditions for this process, using mechanical dispersion to create multilamellar liposomes containing butaminophen. This research paves the way for new drug delivery methods, particularly in gelatin capsules and ointments, enhancing the utility of butaminophen in various pharmaceutical applications (Bushmakina et al., 2009).

Photochemistry in Organophosphorus Herbicides

Katagi (1993) explored the photochemistry of butamifos, an organophosphorus herbicide with chemical similarities to butaminophen. This study revealed the photoinduced intramolecular oxygen transfer process in butamifos, leading to the formation of various polar compounds. Such research contributes to our understanding of the environmental behavior and degradation pathways of organophosphorus compounds, including butaminophen (Katagi, 1993).

Hypoglycemic Constituents in Natural Products

The hypoglycemic effects of certain natural products have been studied, which may have indirect implications for the understanding of butaminophen. Adebajo et al. (2007) investigated the hypoglycemic activities of different plant extracts. These studies provide valuable insights into the mechanisms of action and therapeutic potential of compounds like butaminophen in managing diabetes (Adebajo et al., 2007).

Ammonia Emission and Nitrogen Use in Agriculture

Research by Grant et al. (1996) and others into the effects of urease inhibitors like NBPT on ammonia volatilization from fertilizers provides insights that could be relevant for butaminophen, given its chemical properties. Understanding the interaction between these compounds and soil or plant systems can inform the agricultural use of butaminophen-related compounds (Grant et al., 1996).

Safety and Hazards

While Butaminophen is safe and effective at therapeutic doses, the therapeutic window is narrow, and an overdose is highly hepatotoxic .

properties

IUPAC Name

2-anilino-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13,21-22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQVMAWFWXYDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241663
Record name Butaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaminophen

CAS RN

94876-25-2
Record name Butaminophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094876252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ2G11CI62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of formulating butaminophen into liposomes?

A1: Although the provided abstract doesn't delve into the specific advantages of a liposomal butaminophen formulation, we can discuss the general benefits of liposomal drug delivery. Liposomes can improve the therapeutic index of drugs by:

  • Enhancing Solubility: Liposomes can encapsulate poorly water-soluble drugs like butaminophen, potentially increasing their bioavailability. []
  • Targeted Delivery: Liposomes can be modified to target specific tissues or cells, potentially reducing off-target effects and improving drug efficacy. []
  • Sustained Release: Liposomes can provide controlled release of the drug over time, potentially reducing dosing frequency and improving patient compliance. []

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